methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a methyl ester at position 2 and a 2-methoxybenzamido group at position 7. THIQ scaffolds are pharmacologically significant due to their structural resemblance to natural alkaloids and their versatility in drug design . The 2-methoxybenzamido substituent introduces a planar aromatic moiety, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
methyl 7-[(2-methoxybenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-6-4-3-5-16(17)18(22)20-15-8-7-13-9-10-21(19(23)25-2)12-14(13)11-15/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATQDEVLXJETJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, often using methyl chloroformate or similar reagents.
Attachment of the Methoxybenzamido Group: This step involves the coupling of the tetrahydroisoquinoline derivative with 2-methoxybenzoic acid or its derivatives, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic applications are of significant interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
The 7-position of THIQ derivatives is a critical site for modulating biological activity. Key analogs include:
Key Observations :
- Amide vs. Ether/Other Groups: The target compound’s 2-methoxybenzamido group contrasts with alkoxy (e.g., 8c) or heterocyclic (e.g., tetrazole in 22/23) substituents.
- Stereochemical Considerations : Enantioselective synthesis methods, as seen in related THIQs (e.g., 93–97% ee in dimethoxy analogs ), suggest that the target compound’s stereochemistry (if chiral) could critically influence bioactivity.
Position 2 Modifications
The methyl ester at position 2 is a common feature in THIQ derivatives, but tert-butyl esters (e.g., compounds 22/23 ) or carboxylates (e.g., 5-amino-8-carboxylic acid derivatives ) are also prevalent. Methyl esters typically offer better metabolic stability than tert-butyl groups but may reduce solubility.
Spectroscopic and Analytical Data
- 1H NMR : For the target compound, the 2-methoxybenzamido group would produce aromatic protons near δ 6.8–8.2 (similar to benzodithiazine analogs ), while the THIQ backbone’s methylene groups resonate at δ 2.5–3.7 .
- Mass Spectrometry : THIQ derivatives with methyl esters (e.g., BF38404, MW 384.4 ) align with the target’s expected molecular weight (~379.4 g/mol).
Biological Activity
Methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications in cancer therapy and neuroprotection. This article delves into the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydroisoquinoline core with a methoxybenzamide substituent at the 7-position and a carboxylate group at the 2-position. The molecular formula indicates the presence of two nitrogen atoms and three oxygen atoms, contributing to its biological activity.
Anticancer Activity
Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and modulating Bcl-2 family proteins.
- Case Study : A study demonstrated that related tetrahydroisoquinoline derivatives had IC50 values in the nanomolar range against human breast cancer cell lines (e.g., MCF-7) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.5 | MCF-7 |
| Compound B | 1.0 | HCT116 |
| This compound | TBD | TBD |
Neuroprotective Effects
Tetrahydroisoquinolines are also known for their neuroprotective properties. The compound has been studied for its potential to protect neuronal cells from oxidative stress and excitotoxicity.
- Mechanism of Action : It is suggested that these compounds may modulate sigma receptors, which play a role in neuroprotection and neurotransmitter release.
- Case Study : In vitro studies have shown that related compounds can reduce cell death in models of neurodegeneration by inhibiting apoptosis pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to have moderate absorption due to its lipophilicity.
- Metabolism : Metabolic pathways involve cytochrome P450 enzymes which may lead to active metabolites contributing to its biological effects.
- Excretion : Primarily excreted via renal pathways.
Q & A
Basic: What are the key synthetic strategies for methyl 7-(2-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, amidation, and esterification. A common approach is the Ugi-type multicomponent reaction, which combines tetrahydroisoquinoline precursors with methoxybenzoyl derivatives under mild conditions (e.g., IBX-mediated oxidation) to achieve regioselective functionalization . For example, coupling 1,2,3,4-tetrahydroisoquinoline with 2-methoxybenzoic acid derivatives in the presence of isocyanides and aldehydes can yield the target compound. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents critically affect yield and purity. TLC monitoring and MS/ESI analysis are recommended for intermediate characterization .
Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound, and what key spectral signatures should researchers prioritize?
Answer:
- 1H/13C NMR : Focus on distinguishing the tetrahydroisoquinoline core (e.g., aromatic protons at δ 6.8–7.2 ppm for the methoxybenzamido group) and ester carbonyl signals (δ ~170 ppm in 13C NMR).
- MS/ESI : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to verify substituent positions.
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹).
Data from analogous compounds (e.g., methyl 2-(2-iodobenzoyl)-N-(2-iodobenzyl)-tetrahydroisoquinoline derivatives) show that NMR coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) are critical for resolving regioisomeric ambiguities .
Advanced: How can researchers address regioselectivity challenges during the introduction of the 2-methoxybenzamido group?
Answer:
Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT calculations) can predict reactive sites on the tetrahydroisoquinoline scaffold. For instance, bulky directing groups (e.g., trifluoroacetyl) at the 2-position can steer electrophilic substitution to the 7-position . Alternatively, using protective groups (e.g., Boc for amines) during amidation steps can prevent undesired side reactions. Reaction optimization via Design of Experiments (DoE) is recommended to balance competing pathways .
Advanced: What are the mechanistic implications of using IBX (2-iodoxybenzoic acid) in oxidative coupling reactions for this compound?
Answer:
IBX acts as a mild oxidant, facilitating dehydrogenation of tetrahydroisoquinoline intermediates to generate reactive iminium ions. This enables nucleophilic attack by methoxybenzamide derivatives, promoting C–N bond formation without over-oxidation. Kinetic studies suggest that IBX’s solubility in polar aprotic solvents (e.g., DMSO) enhances its efficacy. Competing pathways, such as sulfonyl group elimination (observed in related sulfonamide derivatives), can be mitigated by adjusting reaction time and temperature .
Advanced: How can researchers design bioactivity assays for this compound, given the known pharmacological profile of tetrahydroisoquinolines?
Answer:
- Target Selection : Prioritize receptors common to tetrahydroisoquinolines, such as opioid or adrenergic receptors, using in silico docking (e.g., AutoDock Vina) to predict binding affinity .
- Assay Design :
- In Vitro : Competitive binding assays with radiolabeled ligands (e.g., [³H]-naloxone for opioid receptors).
- Functional Assays : Measure cAMP inhibition in HEK293 cells expressing target GPCRs.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
Contradictory data from structurally similar compounds (e.g., sulfonyl vs. carboxamide derivatives) highlight the need for dose-response validation .
Advanced: What computational tools are recommended for predicting the compound’s reactivity in novel reaction environments?
Answer:
- DFT Calculations : Gaussian or ORCA software to model transition states and activation energies for key steps (e.g., amidation).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilizing ionic intermediates).
- Machine Learning : Train models on PubChem reaction datasets to predict optimal conditions (e.g., temperature, catalyst) for yield improvement .
Basic: How can researchers resolve contradictions in reported biological activities of structurally related tetrahydroisoquinolines?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. methylsulfonyl groups) and compare bioassay results.
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem BioAssay) to identify consensus targets. For example, methylsulfonyl derivatives in show higher metabolic stability but lower receptor affinity than methoxy analogs, suggesting trade-offs in lead optimization .
Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?
Answer:
- Salt Formation : Hydrochloride salts (common in tetrahydroisoquinoline derivatives) improve aqueous solubility .
- Prodrug Design : Ester hydrolysis to carboxylic acids under physiological conditions enhances bioavailability.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to mitigate degradation in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
